![molecular formula C18H18ClN3O2 B2454192 N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide CAS No. 1251698-37-9](/img/structure/B2454192.png)
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, also known as CIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIQ is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.85 g/mol. In
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been found to exhibit potent anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. This compound has been found to enhance the binding of GABA to its receptors, resulting in increased inhibitory activity and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, sedative, and antitumor activities. In animal studies, this compound has been shown to reduce the frequency and severity of seizures and to alleviate pain. This compound has also been found to reduce anxiety and induce sedation in animal models. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, including the development of new drugs for the treatment of epilepsy, chronic pain, anxiety, and sleep disorders. Further research is also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, the potential use of this compound as an anticancer agent warrants further investigation, including the development of novel drug delivery systems to enhance its efficacy and reduce its toxicity.
Synthesemethoden
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloroaniline with p-tolualdehyde to form 2-(2-chlorophenyl)imidazolidin-1-one. This intermediate is then reacted with chloroacetyl chloride to yield this compound. The purity of this compound can be further enhanced through recrystallization using an appropriate solvent.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-13-6-8-14(9-7-13)22-11-10-21(18(22)24)12-17(23)20-16-5-3-2-4-15(16)19/h2-9H,10-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQASACMNSOWPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.